

# What are the chemical properties of N-Despropyl Macitentan-d4

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## Compound of Interest

Compound Name: *N-Despropyl Macitentan-d4*

Cat. No.: *B15138543*

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An In-depth Technical Guide to the Chemical Properties of **N-Despropyl Macitentan-d4**

## Introduction

**N-Despropyl Macitentan-d4** is the deuterium-labeled analogue of N-Despropyl Macitentan (also known as Aprocitentan or ACT-132577).[1][2] N-Despropyl Macitentan is a pharmacologically active metabolite of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][3] The incorporation of four deuterium atoms into the ethoxy linker of the molecule makes **N-Despropyl Macitentan-d4** a valuable tool in scientific research.[1] It serves primarily as an internal standard for quantitative bioanalysis using mass spectrometry, allowing for precise tracking and quantification of its non-labeled counterpart in complex biological matrices.[2][4] It is also used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug.[2]

## Chemical Properties

The fundamental chemical and physical properties of **N-Despropyl Macitentan-d4** are summarized below. This data is critical for its application in analytical chemistry and drug metabolism studies.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>10</sub> D <sub>4</sub> Br <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	550.22 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine	<a href="#">[1]</a>
Synonyms	Macitentan ACT-132577 D4, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide-d4, Aprocitentan D4	<a href="#">[1]</a>
Parent Drug CAS	441798-33-0 (Macitentan)	<a href="#">[2]</a>
Unlabeled CAS	1103522-45-7 (N-Despropyl Macitentan)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	Typically ≥98% (by HPLC)	<a href="#">[1]</a>
Appearance	Powder	<a href="#">[3]</a>
Solubility	Soluble in DMSO (≥ 46 mg/mL for unlabeled)	<a href="#">[3]</a>
Storage	Recommended at -20°C for long-term stability	<a href="#">[3]</a>

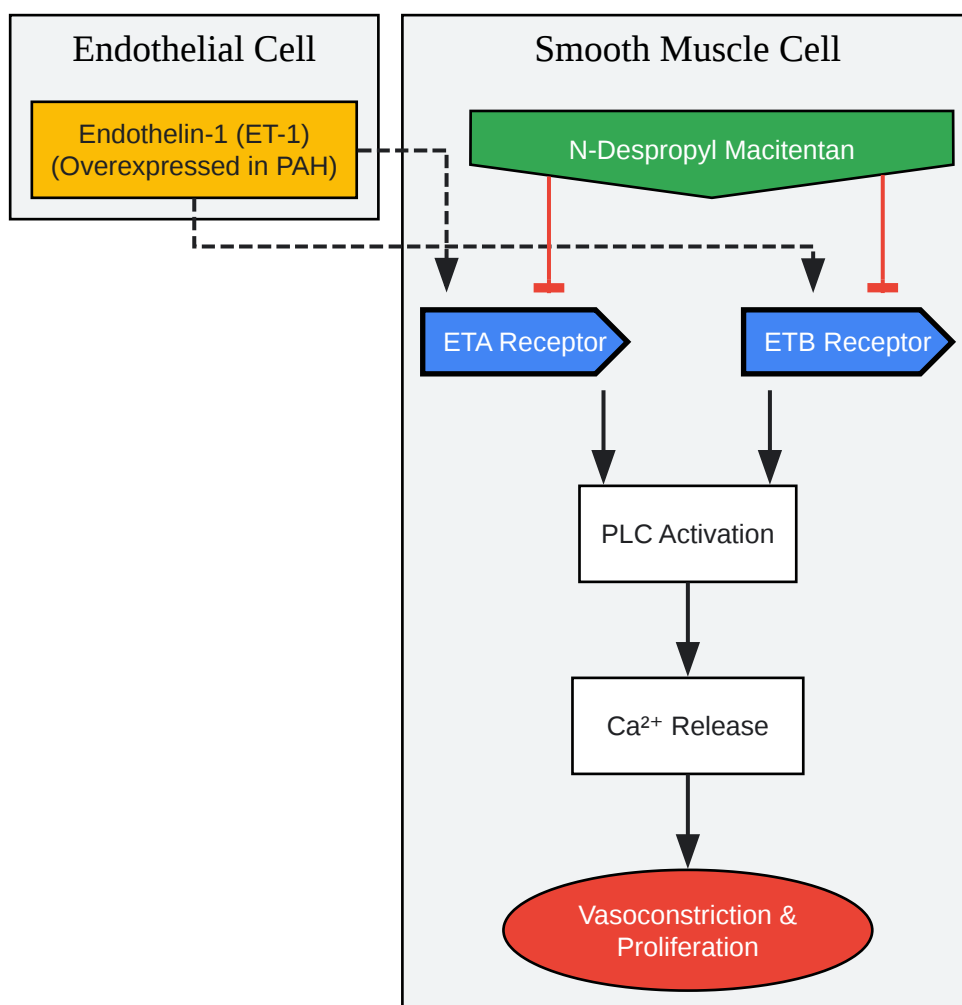
## Mechanism of Action: Endothelin Receptor Antagonism

N-Despropyl Macitentan, the active metabolite, functions similarly to its parent drug, Macitentan, as a dual antagonist of endothelin (ET) receptors, ETA and ETB.[\[7\]](#)[\[8\]](#) Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a critical role in the pathophysiology of PAH by promoting vasoconstriction and the proliferation of pulmonary artery smooth muscle cells.[\[8\]](#)[\[9\]](#)

ET-1 exerts its effects by binding to two receptor subtypes:

- ETA Receptors: Located on smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[\[7\]](#)[\[8\]](#)
- ETB Receptors: Found on both smooth muscle cells (mediating vasoconstriction) and endothelial cells, where their activation can induce vasodilation through nitric oxide release and also facilitate the clearance of ET-1.[\[7\]](#)[\[9\]](#)

In PAH, the overexpression of ET-1 leads to pathological vascular remodeling.[\[7\]](#) By blocking the binding of ET-1 to both ETA and ETB receptors, N-Despropyl Macitentan inhibits these downstream signaling pathways, leading to vasodilation and a reduction in vascular proliferation.[\[10\]](#)[\[11\]](#)



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Caption: Mechanism of action of N-Despropyl Macitentan on smooth muscle cells.

## Experimental Protocols

Detailed synthesis protocols for **N-Despropyl Macitentan-d4** are proprietary and not publicly available. However, its synthesis would follow established methods for preparing Macitentan, incorporating a deuterated starting material for the ethoxy side chain. The general analytical workflow for characterization and quantification is well-understood.

## Purity and Identity Confirmation

The identity and purity of **N-Despropyl Macitentan-d4** are typically established using a combination of analytical techniques. Commercial suppliers provide a Certificate of Analysis (CoA) with data from these methods.<sup>[12]</sup>

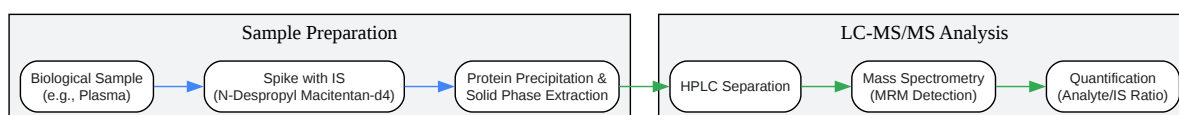
- High-Performance Liquid Chromatography (HPLC):
  - Objective: To determine the purity of the compound.
  - Method: A reversed-phase HPLC method is commonly used. The compound is dissolved in a suitable solvent (e.g., acetonitrile or DMSO) and injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is run through a C18 column.
  - Detection: UV detection at a wavelength where the chromophores of the molecule absorb strongly.
  - Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks. A purity of >98% is common for such standards.<sup>[1]</sup>
- Mass Spectrometry (MS):
  - Objective: To confirm the molecular weight and isotopic enrichment.
  - Method: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule. The observed mass should correspond to the calculated mass of the

deuterated compound ( $C_{16}H_{10}D_4Br_2N_6O_4S$ ), confirming the presence of the four deuterium atoms.

- Analysis: The isotopic pattern is analyzed to ensure it matches the theoretical pattern for a molecule containing two bromine atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To confirm the chemical structure and the position of the deuterium labels.
  - Method:  $^1H$  NMR and  $^{13}C$  NMR spectra are acquired.[\[12\]](#)
  - Analysis: In the  $^1H$  NMR spectrum, the absence of signals corresponding to the four protons on the ethoxy bridge confirms successful deuteration at that position. The remaining signals should be consistent with the structure of N-Despropyl Macitentan.

## Quantitative Analysis Workflow (LC-MS/MS)

**N-Despropyl Macitentan-d4** is used as an internal standard (IS) for the quantification of N-Despropyl Macitentan in biological samples.



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Caption: Workflow for bioanalysis using **N-Despropyl Macitentan-d4** as an internal standard.

- Protocol:
  - Sample Preparation: A known amount of **N-Despropyl Macitentan-d4** (the internal standard) is added ("spiked") into the biological sample (e.g., plasma, urine).
  - Extraction: The analyte and the internal standard are extracted from the biological matrix, typically through protein precipitation followed by liquid-liquid extraction or solid-phase

extraction (SPE).

- LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the analyte and IS from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the IS.
- Quantification: Because the deuterated IS behaves almost identically to the non-deuterated analyte during extraction and ionization, any sample loss or matrix effects will affect both compounds equally. The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the IS's peak area against a calibration curve.

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